Plantaricin JK is a two-peptide bacteriocin produced by the lactic acid bacterium Lactobacillus plantarum C11. This antimicrobial peptide plays a significant role in inhibiting the growth of closely related Gram-positive bacteria. The structure of plantaricin JK consists of two distinct peptides, PlnJ and PlnK, which work synergistically to exert their antibacterial effects. These peptides are characterized by their amphiphilic nature, which is crucial for their interaction with bacterial membranes, leading to pore formation and subsequent cell death in target organisms .
The primary mechanism of action for plantaricin JK involves pore formation in the membranes of sensitive bacteria. Upon interaction with the target cell membrane, plantaricin JK disrupts the transmembrane potential and pH gradient, leading to cell lysis. This process can be described in terms of the following reactions:
Plantaricin JK exhibits potent antimicrobial activity against various Gram-positive bacteria, including Listeria monocytogenes and Enterococcus faecalis. Its effectiveness is attributed to its ability to form pores selectively, which leads to significant alterations in membrane potential and cellular homeostasis. The bacteriocin's unique selectivity for certain bacterial strains allows it to be more effective than conventional antibiotics, which often target metabolic processes rather than membrane integrity .
The synthesis of plantaricin JK occurs through a biosynthetic pathway encoded within the genome of Lactobacillus plantarum C11. The genes responsible for its production are clustered together and include:
The synthesis process can be summarized as follows:
Plantaricin JK has several promising applications, particularly in food preservation and safety:
Studies have demonstrated that plantaricin JK interacts specifically with certain bacterial membranes, leading to varied sensitivity among different strains. For instance:
Plantaricin JK belongs to a class of compounds known as bacteriocins, which share similar structural and functional characteristics. Here are some similar compounds:
| Compound | Source | Structure Type | Antimicrobial Spectrum | Unique Features |
|---|---|---|---|---|
| Plantaricin JK | Lactobacillus plantarum C11 | Two-peptide | Gram-positive bacteria | Selective ion conductivity |
| Plantaricin EF | Lactobacillus plantarum | Two-peptide | Gram-positive bacteria | Different ion selectivity |
| Nisin | Lactococcus lactis | Lantibiotic | Broad-spectrum | Effective against spore-forming bacteria |
| Lactocin 705 | Lactococcus lactis | Peptide | Various pathogens | Distinct mechanism involving pore formation |
Plantaricin JK represents a two-peptide bacteriocin system comprising two distinct peptides designated Plantaricin J and Plantaricin K, which function synergistically to exert antimicrobial activity [1] [2] [3]. The primary structure of Plantaricin J consists of 25 amino acid residues with the complete sequence: GAWKNFWSSLRKGFYDGEAGRAIRR [3] [4]. Plantaricin K contains 32 amino acid residues arranged in the sequence: RRSRKNGIGYAIGYAFGAVERAVLGGSRDYNK [4] [3].
Both peptides exhibit characteristics typical of cationic antimicrobial peptides, displaying high isoelectric points exceeding 10 and positive net charges under physiological conditions [1] [3]. The amino acid composition of both peptides includes multiple basic residues, particularly arginine and lysine, which contribute to their cationic nature and membrane-targeting properties [3] [4].
Regarding post-translational modifications, Plantaricin JK peptides are produced through a maturation process involving the removal of amino-terminal double-glycine-type leader sequences during processing and export [5]. The mature peptides represent the biologically active forms following proteolytic cleavage of their precursor polypeptides [5]. No other significant post-translational modifications such as glycosylation, phosphorylation, or lipidation have been documented for these peptides [6] [7].
| Peptide | Length (amino acids) | Amino Acid Sequence | Molecular Weight (Da) | Molecular Formula | Isoelectric Point | Net Charge |
|---|---|---|---|---|---|---|
| Plantaricin J | 25 | GAWKNFWSSLRKGFYDGEAGRAIRR | 2929.32 | C133H198N42O34 | High (>10) | Positive |
| Plantaricin K | 32 | RRSRKNGIGYAIGYAFGAVERAVLGGSRDYNK | 3502.89 | C153H245N51O44 | High (>10) | Positive |
Precise molecular mass determination of Plantaricin JK components has been accomplished using electrospray ionization mass spectrometry, a soft ionization technique particularly suitable for analyzing thermally labile biomolecules [2] [8]. The experimental molecular mass of Plantaricin J was determined to be 2929.32 Daltons, while Plantaricin K exhibited a molecular mass of 3502.89 Daltons [2] [9].
These mass spectrometric measurements were performed on recombinant peptides expressed in Lactococcus lactis NZ9000 using the nisin-controlled expression system [2]. The purification protocol involved a multi-step approach utilizing XAD-2 macroporous resin adsorption, strong cation exchange chromatography, and reversed-phase high-performance liquid chromatography to achieve high purity preparations suitable for mass spectrometric analysis [2].
The electrospray ionization mass spectrometry technique provides molecular weight information through the generation of multiply charged ions, enabling accurate mass determination of peptides within the molecular weight range of Plantaricin JK components [8]. The close agreement between experimental and theoretical molecular masses validates the structural integrity and purity of the isolated peptides [2].
| Peptide | Experimental Molecular Mass (Da) | Theoretical Molecular Mass (Da) | Mass Difference (Da) | Analysis Method | Expression System | Purification Method |
|---|---|---|---|---|---|---|
| Plantaricin J | 2929.32 | 2929.24 | 0.08 | Electrospray Ionization Mass Spectrometry | Lactococcus lactis NZ9000 | XAD-2 resin + cation exchange + reversed-phase high-performance liquid chromatography |
| Plantaricin K | 3502.89 | 3502.88 | 0.01 | Electrospray Ionization Mass Spectrometry | Lactococcus lactis NZ9000 | XAD-2 resin + cation exchange + reversed-phase high-performance liquid chromatography |
The three-dimensional structures of Plantaricin J and Plantaricin K have been elucidated using nuclear magnetic resonance spectroscopy in membrane-mimetic environments, specifically in water/trifluoroethanol and water/dodecylphosphocholine micellar solutions [1] [10] [11]. These studies revealed distinct conformational preferences for each peptide depending on the solvent environment.
In aqueous solutions, both Plantaricin J and Plantaricin K adopt predominantly unstructured conformations characteristic of random coil configurations, with alpha-helical contents below 5% [12]. However, in the presence of membrane-mimetic environments, both peptides undergo significant structural reorganization to adopt alpha-helical conformations [1] [12].
Plantaricin J, the 25-residue peptide, forms an amino-terminal amphiphilic alpha-helix spanning residues tryptophan-3 to tyrosine-15 [1] [10] [11]. This helical region encompasses 13 amino acid residues and represents the primary structured domain of the peptide [10]. In trifluoroethanol solutions, Plantaricin J achieves approximately 26% helical content, while in dodecylphosphocholine micelles, helical content ranges from 17 to 41% [12].
Plantaricin K, consisting of 32 residues, forms a central amphiphilic alpha-helix extending from glycine-9 to leucine-24 [1] [10] [11]. This helical segment comprises 16 amino acid residues and constitutes the predominant structural element of Plantaricin K [10]. The helical content of Plantaricin K in trifluoroethanol reaches approximately 29%, with similar ranges observed in dodecylphosphocholine micelles [12].
The membrane-mimetic environments induce structuring through interactions with the amphiphilic nature of the peptides, where the hydrophobic faces of the alpha-helices interact with the lipid environment while the hydrophilic faces remain exposed to the aqueous phase [12]. The presence of negatively charged phospholipids, such as dioleoylphosphoglycerol, enhances structural organization compared to zwitterionic phospholipids, indicating the importance of electrostatic interactions in peptide-membrane associations [12].
| Peptide | Alpha-helix Region | Helix Type | Helix Length (residues) | Helical Content in Trifluoroethanol (%) | Helical Content in Dodecylphosphocholine (%) | Structure in Aqueous Solution |
|---|---|---|---|---|---|---|
| Plantaricin J | Tryptophan-3 to Tyrosine-15 | Amino-terminal amphiphilic α-helix | 13 | 26 | 17-41 | Unstructured (random coil) |
| Plantaricin K | Glycine-9 to Leucine-24 | Central amphiphilic α-helix | 16 | 29 | 17-41 | Unstructured (random coil) |
The amphiphilic alpha-helices formed by Plantaricin J and Plantaricin K play crucial roles in mediating peptide-peptide and peptide-membrane interactions [1] [12]. These helical structures exhibit distinct hydrophobic and hydrophilic faces, enabling selective interactions with membrane components and facilitating the formation of functional peptide complexes [12].
The amphiphilic nature of the alpha-helices enables the peptides to insert into membrane bilayers with their hydrophobic faces oriented toward the lipid acyl chains and their hydrophilic faces positioned toward the aqueous environment [12] [13]. This orientation is essential for the membrane-permeabilizing activity of the bacteriocin complex [14] [15].
Structural studies have demonstrated that the simultaneous presence of both Plantaricin J and Plantaricin K in the presence of phospholipid bilayers results in enhanced structuring compared to individual peptides [12]. This cooperative structuring effect indicates specific intermolecular interactions between the two peptides that are dependent on the membrane environment [12].
The amphiphilic alpha-helices facilitate helix-helix interactions through complementary surfaces that enable the formation of stable peptide dimers or higher-order complexes [16] [13]. These interactions are mediated by specific amino acid motifs that promote close helix-helix contacts while maintaining the structural integrity of individual helical domains [13].
The synergistic interaction between Plantaricin J and Plantaricin K is mediated by specific glycine-containing motifs that facilitate helix-helix interactions [1] [10] [11]. These GxxxG motifs represent critical structural elements that enable close approach and stabilization of alpha-helical domains from different peptide molecules [17].
In Plantaricin J, the most critical GxxxG motif spans residues glycine-13 to glycine-17, forming a Gly-13-xxx-Gly-17 pattern [1] [10] [11]. Site-directed mutagenesis studies have demonstrated that substitution of either glycine-13 or glycine-17 with larger amino acid residues results in greater than 100-fold reduction in antimicrobial activity [1] [11]. This dramatic loss of activity indicates the essential role of these glycine residues in maintaining proper helix-helix interactions [1].
Plantaricin K contains multiple glycine residues, but glycine-17 appears to be particularly critical for helix-helix interactions, as its substitution also results in greater than 100-fold activity reduction [1] [11]. Other glycine residues in Plantaricin K, including glycine-7, glycine-9, glycine-24, and glycine-25, show less dramatic effects when substituted, with activity reductions of less than 10-fold [1] [11].
The GxxxG motifs enable close helix-helix approach by providing flexibility at the glycine positions, allowing the helical backbones to come within approximately 6.0 Angstroms of each other [17]. This close proximity facilitates the formation of weak hydrogen bonds between alpha-carbon hydrogen atoms and carbonyl oxygen atoms on adjacent helices [17]. These carbon-hydrogen to oxygen hydrogen bonds contribute approximately 2.5 to 3.0 kilocalories per mole of stabilization energy [17].
The four-residue spacing between glycine residues in GxxxG motifs positions these flexible residues on the same face of the alpha-helix, creating a flat platform that accommodates the approach of a complementary helix [17]. This structural arrangement enables van der Waals interactions between the closely positioned helical surfaces, further stabilizing the helix-helix interface [17].
| Peptide | Glycine Position | GxxxG Motif | Activity Reduction upon Substitution | Functional Importance |
|---|---|---|---|---|
| Plantaricin J | Glycine-13 | Gly-13-xxx-Gly-17 | >100-fold | Critical for helix-helix interaction |
| Plantaricin J | Glycine-17 | Gly-13-xxx-Gly-17 | >100-fold | Critical for helix-helix interaction |
| Plantaricin K | Glycine-7 | Individual glycine | <10-fold | Minor role |
| Plantaricin K | Glycine-9 | Individual glycine | <10-fold | Minor role |
| Plantaricin K | Glycine-17 | Critical motif | >100-fold | Critical for helix-helix interaction |
| Plantaricin K | Glycine-24 | Individual glycine | <10-fold | Minor role |
| Plantaricin K | Glycine-25 | Individual glycine | <10-fold | Minor role |
The genomic organization of plantaricin JK reveals a sophisticated regulatory architecture that exemplifies the complex coordination required for two-peptide bacteriocin production. The plnJK operon demonstrates a characteristic arrangement where the structural genes encoding the complementary peptides Plantaricin J and Plantaricin K are located adjacent to each other within the same transcriptional unit [1] [2]. This genomic organization ensures the coordinate expression of both peptides, which is essential for optimal antimicrobial activity since the two peptides function synergistically and exhibit significantly reduced activity when expressed individually [2] [3].
The operon architecture extends beyond the structural genes to encompass critical immunity and regulatory elements. The plnJKLR operon structure includes the immunity gene plnL, which is positioned downstream of the structural genes and encodes a protein that protects the producing cell from its own bacteriocin [1] [4]. This co-localization of immunity genes with structural genes represents a fundamental organizational principle observed across bacteriocin-producing systems, ensuring that cells producing the antimicrobial peptides are simultaneously protected from their cytotoxic effects [5] [6].
The transcriptional organization reveals that plnJ and plnK are co-transcribed as part of a polycistronic messenger RNA, with the genes positioned in tandem arrangement [1] [2]. Northern blot analysis has demonstrated that these genes are expressed as a single transcript of approximately 0.7 kilobases, confirming their coordinate regulation [6]. This coordinated expression is crucial for maintaining the stoichiometric balance between the two peptides, as optimal antimicrobial activity requires approximately equal amounts of Plantaricin J and Plantaricin K [2] [3].
The localization of plantaricin biosynthetic genes exhibits considerable variation among different Lactobacillus plantarum strains, with important implications for genetic stability and regulatory control. Bacteriocin genes may be present on either chromosomes or plasmids, and this localization significantly influences the inheritance patterns and expression levels of the antimicrobial peptides [7] [8]. Plantaricin 423, for example, is encoded by an 8,135-base pair plasmid designated pPLA4, which contains four open reading frames arranged in a single operon encoding the structural protein, immunity protein, and two membrane translocation proteins [8] [5].
In contrast, many plantaricin systems, including some variants of the plnJK operon, are chromosomally encoded, providing greater genetic stability and ensuring vertical transmission to daughter cells [7] [6]. The chromosomal localization of plantaricin genes has been observed in multiple Lactobacillus plantarum strains, where the entire bacteriocin gene cluster is integrated into the bacterial chromosome [9] [6]. This chromosomal integration often results in more stable expression patterns compared to plasmid-borne systems, which may be subject to copy number variations and potential loss under non-selective conditions.
The plasmid-borne systems present unique characteristics in terms of copy number and gene expression regulation. Plasmids carrying bacteriocin genes typically exist as low to medium copy number replicons, which can influence the overall expression levels of the encoded antimicrobial peptides [8] [5]. The plasmid pPLA4 encoding plantaricin 423 contains not only the bacteriocin operon but also replication and mobilization functions, including a putative mobilization protein homologous to the pMV158 superfamily and a replication protein with similarity to those found in other lactobacillus plasmids [8].
Recent genomic analyses have revealed that the distribution of plantaricin genes between chromosomal and plasmid locations may reflect evolutionary adaptations to different ecological niches [9] [10]. Strains containing chromosomally encoded plantaricin systems often demonstrate more consistent production levels across different growth conditions, while plasmid-bearing strains may exhibit more variable expression patterns that can be influenced by environmental factors affecting plasmid maintenance and copy number [7] [8].
The regulation of plantaricin JK production operates through a sophisticated three-component signal transduction system that represents an evolution beyond traditional two-component regulatory circuits. The PlnABCD regulatory pathway consists of an auto-inducing peptide (PlnA), a histidine kinase sensor protein (PlnB), and two response regulators (PlnC and PlnD) that exhibit opposing regulatory functions [1] [11]. This system demonstrates remarkable complexity in its ability to both activate and repress bacteriocin production through the differential activities of the two response regulators.
PlnA functions as a 26-amino acid cationic prepeptide that serves dual roles as both a bactericidal agent and a pheromone molecule [11]. The mature product of PlnA, known as plantaricin A, acts as an extracellular signaling molecule that induces bacteriocin production through an autoregulatory mechanism [1] [11]. Interestingly, the antimicrobial activity of PlnA appears to be independent of chirality, as both all-D-amino acid and all-L-amino acid versions exhibit equivalent bactericidal activity, while the pheromone activity remains stereospecific and requires L-amino acids [12] [11].
The histidine kinase PlnB serves as the primary sensor component of the regulatory system, recognizing and binding to the PlnA pheromone peptide through its extracytoplasmic domain [13] [11]. Recent molecular studies have identified specific binding regions within PlnB, including a hydrophobic region (Phe-Ala-Ser-Gln-Phe) in extracytoplasmic loop 2 that interacts with the key motif (Ile-Ser-Met-Leu) of PlnA through hydrophobic interactions and hydrogen bonding [13]. This specific molecular recognition ensures the specificity of the signaling cascade and prevents cross-activation by unrelated peptides.
The two response regulators PlnC and PlnD exhibit over 75% sequence similarity but demonstrate dramatically opposing regulatory functions [11]. PlnC functions as a transcriptional activator that promotes bacteriocin gene expression and production, while PlnD acts as a repressor that downregulates the same processes [14] [11]. This dual regulatory mechanism provides fine-tuned control over bacteriocin production, allowing cells to rapidly respond to changing environmental conditions. The system also incorporates negative feedback through truncated forms of PlnC that are translated from alternative start codons, providing an additional layer of regulatory control [14].
The plantaricin JK production system exemplifies a sophisticated quorum sensing mechanism that coordinates bacteriocin synthesis with cell density and environmental conditions. The PlnA-mediated quorum sensing system operates through concentration-dependent activation, where increasing cell density leads to accumulation of the auto-inducing peptide PlnA in the extracellular environment [15] [13]. This density-dependent regulation ensures that bacteriocin production is activated when bacterial populations reach sufficient levels to effectively compete with other microorganisms.
Recent research has revealed the existence of alternative activation pathways that complement the PlnA-mediated system. Acetate has been identified as an independent inducer of plantaricin production that operates through a distinct binding site on the PlnB histidine kinase [16] [13]. The acetate-binding region consists of a positively charged domain (Arg-Arg-Tyr-Ser-His-Lys) in loop 4 of PlnB, where acetate binding occurs through electrostatic interactions [13]. This dual activation system provides temporal regulation, with PlnA predominantly active during logarithmic growth phase and acetate maintaining production during stationary phase when growth rates decline [16] [13].
The regulatory system demonstrates remarkable sophistication in its response to environmental signals. The quorum sensing mechanism operates not only in liquid cultures but also on solid media, where bacteriocin production was previously thought to be constitutive [17] [18]. Knockout studies of the regulatory operons have revealed that even the apparently constitutive production observed on agar plates is actually regulated through the quorum sensing system [17] [18]. This finding suggests that the localized accumulation of signaling molecules on solid surfaces creates microenvironments with high inducer concentrations, effectively activating the regulatory circuit.
The system also incorporates multiple feedback mechanisms that modulate production levels. The PlnABCD operon functions as an autoregulatory unit capable of activating its own promoter, creating a positive feedback loop that amplifies the initial signal [11]. However, this positive regulation is balanced by the concurrent action of PlnD as a negative regulator and the production of truncated PlnC forms that act as repressors [14] [11]. This complex regulatory network ensures that bacteriocin production can be rapidly activated in response to appropriate signals while preventing overproduction that could be metabolically costly to the cell.
The Nisin-Controlled Expression (NICE) system represents the most widely adopted platform for heterologous production of plantaricin JK and related bacteriocins. This food-grade expression system is based on the autoregulatory properties of nisin biosynthesis in Lactococcus lactis, where nisin functions as both an antimicrobial peptide and a signaling molecule that induces transcription of the nisin biosynthetic gene cluster through a two-component regulatory system consisting of the histidine protein kinase NisK and the response regulator NisR [19] [20] [21].
The implementation of plantaricin JK expression using the NICE system involves the construction of recombinant plasmids where the plnJ and plnK genes are placed under the control of the nisin-inducible nisA promoter [22] [23]. Studies have successfully demonstrated the expression of both plantaricin components using plasmids pNZ8124-plnJ and pNZ8124-plnK in Lactococcus lactis NZ9000 [22] [23]. The system exhibits several desirable characteristics including tight regulation with undetectable protein levels in the uninduced state, a linear dose-response relationship between nisin concentration and protein expression, and the ability to achieve very high expression levels reaching up to 60% of total intracellular protein [24] [21].
The molecular masses of the recombinant peptides produced through the NICE system have been confirmed by electrospray ionization mass spectrometry, yielding 2929.32 Da for PlnJ and 3502.89 Da for PlnK [22] [23]. These values correspond precisely to the expected molecular weights of the mature peptides, confirming proper processing and production of the authentic bacteriocin components. Antimicrobial activity assays have demonstrated that the recombinant plantaricin JK peptides retain their synergistic activity and exhibit significant antimicrobial effects against various gram-positive bacteria, including Staphylococcus species [22] [23].
The NICE system offers several advantages for plantaricin production, including the use of nisin as a food-grade inducer that is already widely accepted in the food industry, precise control over expression levels through nisin concentration, and the ability to scale up production from laboratory to industrial levels [20] [24] [25]. The system has been successfully adapted for use in multiple lactic acid bacteria beyond Lactococcus lactis, including Leuconostoc lactis and Lactobacillus helveticus, demonstrating its versatility as a heterologous expression platform [19] [20].
Despite the success of heterologous expression systems for plantaricin JK production, several significant challenges remain in achieving optimal yields and ensuring consistent product quality. The primary challenges stem from the complex nature of bacteriocin biosynthesis, which often requires specific post-translational modifications, proper protein folding, and the coordinate expression of multiple components [26] [27]. Class IIb bacteriocins like plantaricin JK present particular difficulties because they require the production of two separate peptides that must be present in appropriate stoichiometric ratios for optimal activity [28] [26].
Yield optimization has emerged as a critical factor in making heterologous bacteriocin production economically viable. Studies examining plantaricin expression in various systems have reported yields ranging from tens of milligrams to several hundred milligrams per liter of culture, depending on the specific expression system and optimization parameters employed [28] [29]. For example, plantaricin E production in Escherichia coli achieved yields of 1.2-1.5% of total cellular protein, which was significantly higher than the 0.3-0.7% typically obtained from native Lactobacillus plantarum strains [29].
Temperature optimization represents one of the most critical parameters affecting bacteriocin yield and activity. Research has consistently demonstrated that lower induction temperatures, typically in the range of 18-25°C, result in improved yields and reduced formation of inclusion bodies [28] [30] [31]. This temperature sensitivity likely reflects the importance of proper protein folding for bacteriocin activity, as higher temperatures may promote misfolding and aggregation of the peptides [30] [26].
The optimization of inducer concentrations has proven equally important for maximizing yields while maintaining tight regulatory control. For IPTG-inducible systems, optimal concentrations typically range from 0.1-0.2 mM, while nisin concentrations for NICE system activation require careful titration to achieve maximum expression without inhibiting cell growth [28] [30] [25]. The timing of induction also significantly impacts final yields, with most studies reporting optimal results when induction occurs during mid-exponential growth phase [31] [32].
Medium composition and fermentation parameters significantly influence both cell growth and bacteriocin production. Comparative studies have shown that complex media such as Luria-Bertani broth often outperform rich media like Terrific Broth for bacteriocin production, contrary to what might be expected for protein overexpression [29]. pH control using sodium hydroxide rather than ammonium hydroxide, along with appropriate supplementation with zinc and phosphate, has been shown to improve yields in large-scale fermentation systems [25].
Purification and downstream processing present additional challenges, particularly for maintaining biological activity of the bacteriocins. The development of effective purification strategies typically involves multiple chromatographic steps, including XAD-2 macroporous resin extraction, strong cation exchange chromatography, and reversed-phase high-performance liquid chromatography [22] [23]. The recovery yields during purification can be substantial, with some studies reporting losses of 20-30% of the initial activity during the purification process [28] [30].
Recent advances in addressing these challenges include the development of fusion protein strategies that improve expression levels and facilitate purification. Green fluorescent protein fusions have shown particular promise, not only improving yields but also providing real-time monitoring capabilities during expression and purification [28] [30]. However, these approaches require additional cleavage steps to release the mature bacteriocin, adding complexity to the production process.
The implementation of codon optimization has emerged as another important strategy for improving yields, particularly when expressing genes in heterologous hosts with different codon usage patterns [32] [33]. This approach has been successfully applied to improve plantaricin expression in Lactobacillus plantarum systems, resulting in significantly higher expression levels compared to wild-type gene sequences [32].